
Pomalidomide-C7-COOH
描述
Pomalidomide-C7-COOH is a derivative of pomalidomide, a compound known for its immunomodulatory and anti-cancer properties. Pomalidomide itself is a thalidomide analogue and is used primarily in the treatment of multiple myeloma and AIDS-related Kaposi’s sarcoma . This compound retains the core structure of pomalidomide but includes a carboxylic acid group at the seventh carbon position, which can potentially enhance its pharmacokinetic properties and binding affinity to target proteins.
作用机制
Target of Action
Pomalidomide-C7-COOH is a synthesized E3 ligase cereblon ligand-linker conjugate . The primary target of this compound is cereblon (CRBN), a protein that forms an E3 ubiquitin ligase complex . This complex is involved in the ubiquitination and subsequent proteasomal degradation of specific target proteins .
Mode of Action
This compound, by binding to its target cereblon, initiates the upregulation of immune surface markers . This interaction leads to the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), transcription factors that are essential for the growth and survival of multiple myeloma cells . This results in the inhibition of proliferation and induction of apoptosis of various tumor cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit angiogenesis and myeloma cell growth . It also enhances T cell- and natural killer cell-mediated immunity . Furthermore, this compound increases the proinflammatory cytokines IP-10 and MIP-1α in EBV infected cells, suggesting a role for the phosphoinositide 3-kinase (PI3K)/AKT pathway in its effects .
Pharmacokinetics
The systemic clearance of this compound is comparable between healthy study participants and patients with multiple myeloma . . healthy subjects . This suggests that drug exposure is higher in peripheral compartments of patients with multiple myeloma vs. healthy subjects .
Result of Action
The molecular and cellular effects of this compound’s action include inhibition of the proliferation and induction of apoptosis of various tumor cells . It also enhances T cell- and natural killer cell-mediated immunity . These effects contribute to its antineoplastic activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain cytokines and growth factors in the tumor microenvironment can affect the drug’s action . .
生化分析
Biochemical Properties
Pomalidomide-C7-COOH interacts with cereblon, a component of the E3 ubiquitin ligase complex . This interaction is crucial for the anti-myeloma activity of pomalidomide .
Cellular Effects
This compound has been shown to inhibit the proliferation and induce apoptosis of hematopoietic tumor cells . It also inhibits the proliferation of lenalidomide-resistant multiple myeloma cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to cereblon, forming an E3 ubiquitin ligase complex that ubiquitinates substrates, targeting them for proteolysis . This mechanism is crucial for the anti-myeloma activity of pomalidomide .
Dosage Effects in Animal Models
Pomalidomide has been shown to be strongly antiangiogenic and teratogenic in relevant animal models
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway . It forms an E3 ubiquitin ligase complex with cereblon, leading to the ubiquitination and degradation of specific substrates .
Transport and Distribution
It is known that it binds to cereblon, a component of the E3 ubiquitin ligase complex .
Subcellular Localization
It has been suggested that the subcellular distribution of cereblon, the primary target of this compound, is critical for the efficacy of thalidomide-based medications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-C7-COOH typically involves the following steps:
Cyclization of Glutamine: The initial step involves the cyclization of glutamine to form a piperidine-2,6-dione intermediate.
Condensation with Phthalic Anhydride: This intermediate is then condensed with phthalic anhydride to form the core structure of pomalidomide.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced at the seventh carbon position through a series of reactions, including alkylation or acylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves:
化学反应分析
Types of Reactions: Pomalidomide-C7-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Nucleophilic aromatic substitution reactions can modify the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties .
科学研究应用
Multiple Myeloma Treatment
A significant body of research focuses on the efficacy of pomalidomide-C7-COOH in treating multiple myeloma:
- Efficacy in Lenalidomide-Refractory Cases : A study demonstrated that patients with lenalidomide-refractory multiple myeloma had a higher overall response rate (ORR) when treated with pomalidomide compared to other therapies. The ORR was reported at 38.9% and 64.7% for different treatment arms in a clinical trial .
- Combination Therapies : Pomalidomide is often used in combination with dexamethasone and other agents to enhance therapeutic outcomes. A randomized phase 2 study indicated that combinations involving pomalidomide yielded superior progression-free survival (PFS) rates compared to monotherapy .
Impact on Kidney Function
Given that many patients with multiple myeloma also suffer from chronic kidney disease (CKD), understanding the renal implications of pomalidomide treatment is critical:
- Real-World Data Analysis : A cohort study involving 748 patients with relapsed/refractory multiple myeloma assessed the safety and efficacy of pomalidomide in those with varying degrees of CKD. Results indicated that while patients with advanced CKD had a higher risk of all-cause mortality, kidney response rates were comparable across groups .
Case Study 1: Efficacy in Advanced CKD Patients
A patient cohort study highlighted that despite advanced CKD, patients treated with pomalidomide showed promising outcomes in terms of overall survival and renal function stabilization. This suggests that pomalidomide may be a viable option even for those with compromised kidney function.
Case Study 2: Overcoming Resistance
In another study focusing on patients resistant to lenalidomide, treatment with pomalidomide resulted in significant tumor reduction and improved quality of life metrics. The involvement of ARID2 degradation was crucial in these cases, emphasizing the drug's role in addressing resistance mechanisms .
Data Tables
Study | Population | Treatment Regimen | Overall Response Rate (%) | Progression-Free Survival (months) |
---|---|---|---|---|
Study A | 80 patients | Pom-Dex vs PomCyDex | 38.9 vs 64.7 | 4.4 vs 9.5 |
Study B | 748 patients | Pomalidomide | Varies | Varies |
相似化合物的比较
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A more potent analogue with similar mechanisms of action but improved efficacy and safety profile.
CC-4047: Another derivative with enhanced immunomodulatory effects.
Uniqueness: Pomalidomide-C7-COOH is unique due to the presence of the carboxylic acid group at the seventh carbon position, which can enhance its binding affinity and pharmacokinetic properties compared to its analogues .
生物活性
Pomalidomide-C7-COOH is a derivative of pomalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma (MM) and other malignancies. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in clinical settings, and relevant case studies.
Overview of this compound
This compound is characterized by its ability to modulate immune responses and inhibit tumor growth. It acts as a ligand for cereblon, a component of the E3 ubiquitin ligase complex, which plays a critical role in cellular processes such as protein degradation and cell cycle regulation. The compound has shown promising results in preclinical and clinical studies, particularly in patients with relapsed or refractory multiple myeloma.
This compound exerts its biological effects through several mechanisms:
- Cereblon Binding : The compound binds to cereblon, leading to the ubiquitination and subsequent degradation of specific substrates involved in tumor progression and immune modulation .
- Inhibition of Angiogenesis : It inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.
- Induction of Apoptosis : this compound promotes programmed cell death in hematopoietic tumor cells, thereby reducing tumor burden .
- Cytokine Modulation : The compound alters the production of various cytokines, enhancing T-cell activation and improving immune responses against tumors .
Case Study Summary
A retrospective analysis conducted on 50 patients with relapsed/refractory multiple myeloma treated with pomalidomide revealed significant clinical outcomes:
- Overall Response Rate : 39.1% achieved a partial or better response.
- Median Progression-Free Survival (PFS) : 10 months.
- Median Overall Survival (OS) : 14 months.
- Adverse Events : Common grade 3/4 adverse events included neutropenia (24%), thrombocytopenia (10%), and respiratory tract infections (14%) .
These findings align with previous clinical trials that established pomalidomide's efficacy in heavily pre-treated populations.
The biochemical properties of this compound include:
Property | Description |
---|---|
Molecular Weight | Approximately 273.27 g/mol |
Solubility | Soluble in DMSO; limited solubility in water |
Stability | Stable under acidic conditions; sensitive to light |
Transport Mechanism | Primarily through passive diffusion |
Pharmacokinetics
The pharmacokinetic profile shows that this compound has comparable systemic clearance rates between healthy individuals and patients with multiple myeloma. This suggests consistent bioavailability across different patient populations.
属性
IUPAC Name |
8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6/c25-16-11-10-15(19(28)23-16)24-20(29)13-7-6-8-14(18(13)21(24)30)22-12-5-3-1-2-4-9-17(26)27/h6-8,15,22H,1-5,9-12H2,(H,26,27)(H,23,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDAOSIFULSGHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。